GlcNAc-MurNAc-GlcNAc-MurNAc
Description
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)/t11?,12?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,35-,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGNIONPNSJNO-IKAUHERNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
974.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Glycosylation Strategies
The chemical synthesis of this compound relies on sequential glycosylation reactions to assemble the tetrasaccharide backbone. A landmark study demonstrated the use of disaccharide building blocks for iterative coupling. Starting with a MurNAc-GlcNAc disaccharide acceptor, trichloroacetimidate and N-phenyltrifluoroacetimidate donors were employed to extend the chain. Initial attempts using trichloroacetimidate yielded the tetrasaccharide in only 16% due to steric hindrance from the 3-O-lactyl group on MurNAc. Switching to the more stable N-phenyltrifluoroacetimidate donor improved reactivity, achieving a 41% yield over two steps.
Key challenges include:
-
Stereoselectivity : Ensuring β-1,4 linkages between GlcNAc and MurNAc requires meticulous control of reaction conditions, such as using trimethylsilyl triflate (TMSOTf) as a catalyst.
-
Protecting Groups : Phthalimido (Phth) groups are commonly used for amino protection on MurNAc, enabling selective deprotection post-synthesis.
Intramolecular Glycosylation for Anhydro Bond Formation
A streamlined approach to related structures, such as GlcNAc-1,6-anhydro-MurNAc, highlights the potential of intramolecular glycosylation. Starting from d-glucosamine, a 1,6-anhydro-MurNAc intermediate was synthesized in 12 steps with a 25% overall yield. While this method focuses on anhydromuropeptides, its principles—such as orthogonal protection and regioselective glycosylation—are adaptable to tetrasaccharide synthesis.
Enzymatic Preparation via Peptidoglycan Digestion
Lytic Transglycosylases and Muramidases
Enzymatic hydrolysis of native peptidoglycan provides a biologically relevant route to this compound. Lytic transglycosylases, such as Slt70, cleave β-1,4 glycosidic bonds between MurNAc and GlcNAc while introducing a 1,6-anhydro bond at MurNAc. Conversely, muramidases like mutanolysin hydrolyze these bonds without anhydromuropeptide formation, yielding GlcNAc-MurNAc-peptide fragments. Subsequent treatment with amidases (e.g., AmiD) removes peptide side chains, isolating the pure tetrasaccharide.
Table 1: Enzymatic Methods for Tetrasaccharide Isolation
Lysozyme-Mediated Transglycosylation
Hen egg white lysozyme catalyzes transglycosylation reactions, enabling the synthesis of unsaturated tetrasaccharides. Alkali treatment of cell wall-derived tetrasaccharides generates δ2,3-unsaturated intermediates, which lysozyme reassembles into this compound. NMR analysis confirms the half-chair conformation of the reducing-end MurNAc residue in these products.
Chemoenzymatic Hybrid Approaches
Enzymatic Extension of Synthetic Precursors
Combining chemical synthesis with enzymatic glycosyltransferases offers a promising route to complex peptidoglycan fragments. For instance, lipid II precursors (e.g., undecaprenyl-pyrophosphate-MurNAc-pentapeptide-GlcNAc) are synthesized chemically and then elongated by peptidoglycan glycosyltransferases (GTases). This method mirrors natural biosynthesis, where GTases form β-1,4 linkages between disaccharide units.
Solid-Phase Synthesis
Recent advances in solid-phase synthesis enable iterative coupling of monosaccharide units. Using a resin-bound GlcNAc acceptor, MurNAc donors are sequentially added via automated glycosylation. This approach minimizes purification steps and achieves yields comparable to solution-phase methods (35–40%).
Analytical Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR techniques (e.g., gCOSY, gHSQC, gHMBC) are critical for verifying glycosidic linkage stereochemistry and anhydro bond formation. For example, the 1,6-anhydro bond in anhydromuropeptides produces distinct shifts at 72.5 ppm (C6) and 96.8 ppm (C1).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.
Scientific Research Applications
Microbial Metabolism
Role in Peptidoglycan Recycling:
GlcNAc-MurNAc is a crucial component of peptidoglycan (PGN), which forms the cell wall of bacteria. Studies have shown that this compound is utilized by specific oral pathogens, such as Treponema forsythia, as a growth factor. The bacterium employs various enzymes like lytic transglycosylases and amidases to degrade PGN, releasing GlcNAc-MurNAc fragments that can be recycled for cell wall synthesis .
Enzymatic Activity:
Research indicates that enzymes such as the exo-β-N-acetylmuramidase NamZ from Bacillus subtilis specifically hydrolyze GlcNAc-MurNAc, facilitating the turnover of PGN . This enzymatic action is vital for bacterial growth and survival, particularly under nutrient-limited conditions.
Immunomodulatory Effects
TLR4 Agonist Properties:
Recent findings highlight GlcNAc-MurNAc as a Toll-like receptor 4 (TLR4) agonist, which activates immune responses independently of the conventional NOD1/2 pathways. This property has been demonstrated in studies showing that administration of GlcNAc-MurNAc can protect against colitis in mouse models through TLR4-dependent mechanisms .
Impact on Gut Microbiota:
The compound's ability to stimulate immune responses suggests its potential role in modulating gut microbiota interactions with the host's immune system. It has been shown to enhance the host's defense mechanisms without triggering excessive inflammation, thereby maintaining gut homeostasis .
Potential Therapeutic Applications
Colitis Treatment:
Given its immunomodulatory properties, GlcNAc-MurNAc is being investigated for therapeutic applications in inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its ability to engage TLR4 may offer a novel approach to managing these conditions by promoting protective immune responses while mitigating inflammation .
Antimicrobial Strategies:
The disaccharide's role in bacterial metabolism also positions it as a potential target for developing antimicrobial agents. By inhibiting the enzymes involved in PGN degradation and recycling, it may be possible to disrupt bacterial growth selectively .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” involves its interaction with specific enzymes and receptors in biological systems. The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The glycosidic bonds can be cleaved by glycosidases, releasing the sugar units for further metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between GlcNAc-MurNAc-GlcNAc-MurNAc and related compounds:
Key Research Findings
- Role in Antibiotic Resistance : Overexpression of OXA-23 β-lactamase in A. baumannii increases the abundance of this compound with one stem peptide, elevating PG cross-linking (46.1% vs. 40.7% in controls). This suggests a trade-off: β-lactam resistance is achieved at the expense of altered PG architecture .
- Synthetic Analogues : A synthetic Lys-PG dimer containing the same tetrasaccharide but with two tetrapeptide stems acts as a competitive inhibitor of the insect pro-PO system, highlighting how peptide stem multiplicity dictates biological activity .
- Analytical Differentiation : LC-MS/MS distinguishes this compound from disaccharides (e.g., peaks 5, 7, 8) via unique m/z values and fragmentation patterns. For example, MurNAc variants in PG fragments (e.g., anhydroMurNAc vs. MurNAc) yield distinct MS/MS spectra .
Mechanistic Insights
- Cross-Linking Dynamics : The single-stem tetrasaccharide may facilitate denser cross-linking by reducing steric hindrance compared to bulkier disaccharides with two peptides. This could compensate for PG structural weaknesses caused by β-lactamase activity .
- Functional Divergence : Unlike UDP-GlcNAc (a soluble precursor for glycosylation), this compound is a structural PG component. UDP-GlcNAc levels correlate with O-glycan biosynthesis in eukaryotes, illustrating evolutionary divergence in GlcNAc utilization .
Analytical Techniques for Characterization
- LC-MS/MS : Resolves PG fragments by mass and charge, identifying this compound (e.g., peak 6 in A. baumannii PG extracts) and disaccharides (peaks 5, 7, 8) based on retention time and fragmentation .
- NMR : Detects correlations between UDP-GlcNAc (5.51 ppm) and glycan structures, confirming precursor-product relationships in PG biosynthesis .
- Synthetic Chemistry : Enables production of analogs (e.g., Lys-PG dimer) to study structure-activity relationships .
Biological Activity
GlcNAc-MurNAc-GlcNAc-MurNAc, a compound consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, is a critical component of bacterial peptidoglycan. This structure plays a significant role in the biological activity of various microorganisms, particularly in their interactions with host immune systems and their overall metabolism. This article reviews the biological activities associated with this compound, including its role in microbial physiology, immune response modulation, and potential therapeutic applications.
Structure and Composition
The compound this compound is composed of two repeating disaccharide units:
- N-acetylglucosamine (GlcNAc) : A sugar derivative that is crucial for the structural integrity of bacterial cell walls.
- N-acetylmuramic acid (MurNAc) : A unique sugar found in the peptidoglycan layer of bacterial cell walls that contributes to their rigidity.
This alternating structure is essential for maintaining the strength and stability of bacterial cell walls, making it a target for antimicrobial agents.
1. Cell Wall Integrity and Bacterial Growth
The peptidoglycan layer, primarily composed of GlcNAc and MurNAc, provides mechanical support to bacterial cells. Enzymes such as lysozymes hydrolyze this layer, leading to cell lysis. For instance, research indicates that lysozyme can cleave the bond between GlcNAc and MurNAc, resulting in the degradation of the bacterial cell wall .
2. Immune System Modulation
GlcNAc-MurNAc fragments act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host immune system. These fragments can activate Toll-like receptor 4 (TLR4), triggering an immune response. Studies have shown that gut microbiota-derived peptidoglycan fragments, including GlcNAc-MurNAc, can modulate immune responses by enhancing inflammation or promoting tolerance depending on their concentration and context .
3. Role in Bacterial Metabolism
Research has demonstrated that certain bacteria can utilize MurNAc as a carbon source, indicating its importance in metabolic pathways. For example, Mycobacterium tuberculosis can metabolize MurNAc to support its growth under specific conditions . The ability to recycle peptidoglycan components like GlcNAc and MurNAc is crucial for bacterial survival during nutrient-limited conditions .
Case Study 1: Lysozyme Activity
A study focused on Bacillus subtilis revealed that the exo-β-N-acetylmuramidase NamZ specifically hydrolyzes peptidoglycan substrates like para-nitrophenyl β-MurNAc. The deletion of the namZ gene led to an accumulation of specific cell wall fragments, highlighting the enzyme's role in cell wall turnover and recycling .
Case Study 2: Immune Response Activation
In a clinical setting, gut microbiota-derived GlcNAc-MurNAc fragments were shown to activate TLR4 signaling pathways in human cells. This activation was linked to an increase in pro-inflammatory cytokines, illustrating how microbial components can influence host immunity .
Research Findings
Q & A
Q. What guidelines govern the citation of proprietary datasets in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
